1,3,6,8-Tetrafluoro-10H-phenothiazine
Description
1,3,6,8-Tetrafluoro-10H-phenothiazine is a fluorinated derivative of the phenothiazine core, characterized by fluorine atoms at the 1, 3, 6, and 8 positions of the heterocyclic ring. Fluorination enhances thermal stability, electron-withdrawing capacity, and solubility in nonpolar solvents, making this compound valuable in materials science and medicinal chemistry .
Properties
CAS No. |
823802-12-6 |
|---|---|
Molecular Formula |
C12H5F4NS |
Molecular Weight |
271.24 g/mol |
IUPAC Name |
1,3,6,8-tetrafluoro-10H-phenothiazine |
InChI |
InChI=1S/C12H5F4NS/c13-5-2-8(16)12-9(3-5)17-11-7(15)1-6(14)4-10(11)18-12/h1-4,17H |
InChI Key |
WASPXXBFIZHXEX-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C2=C1NC3=C(C=C(C=C3S2)F)F)F)F |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Position and Type
- 1,3,6,8-Tetrafluoro-10H-phenothiazine: Fluorines are directly attached to the phenothiazine core.
- 10-(4-Chloro-2,3,5,6-tetrafluorophenyl)-10H-phenothiazine (3ae): A tetrafluorophenyl group is attached to the nitrogen atom, introducing chlorine and fluorine substituents on the aryl ring .
- 10-[(4-Nitrophenyl)ethynyl]-10H-phenothiazine: Features a nitrophenyl ethynyl group at the nitrogen, enabling extended conjugation via a triple bond .
- Triazolyl Conjugated Phenothiazines (e.g., 3b–3e): Modified with triazole and silyl groups for hybrid material applications .
Physicochemical Properties
Molecular Weight and Crystallinity
*Calculated based on formula C₁₂H₅F₄NS.
Spectroscopic Data
- 19F NMR Shifts: this compound: Expected multiplets near −140 ppm (analogous to 3ae’s −141.0 to −143.8 ppm) . 3ae: δ −141.0 (2F), −143.8 (2F) . 3af (Perfluoropyridinyl): δ −88.9 to −144.5 ppm .
- 1H NMR: 10-[(4-Nitrophenyl)ethynyl]-10H-phenothiazine: Aromatic protons at δ 7.10–8.21 ppm . 3ae: Aromatic protons at δ 6.26–7.09 ppm .
Functional and Application-Based Comparisons
Electronic Properties
- This compound: Fluorine atoms increase electron deficiency, enhancing charge transport in organic semiconductors.
- Triazolyl Derivatives (3b–3e) : Triazole groups enable coordination with metals, useful in optoelectronic devices .
- 10-[(4-Nitrophenyl)ethynyl]-10H-phenothiazine: Nitro and ethynyl groups extend conjugation, shifting absorption spectra for photovoltaic applications .
Q & A
Q. How is the crystal structure of 1,3,6,8-tetrafluoro-10H-phenothiazine determined experimentally?
Methodological Answer:
- X-ray crystallography is the gold standard for determining crystal structures. Single crystals are grown via slow evaporation or diffusion methods. Diffraction data is collected using synchrotron radiation or laboratory X-ray sources.
- Software tools like SHELXL ( ) refine the structure by optimizing atomic coordinates and thermal parameters. For example, bond angles (e.g., C–S–C ≈ 99.5°) and torsion angles (e.g., N–C–C–S ≈ -176.47°) are validated against experimental data .
- Key parameters (from a related phenothiazine derivative):
| Parameter | Value |
|---|---|
| Space group | Triclinic, P1 |
| Unit cell (Å) | a = 8.189, b = 8.242, c = 12.813 |
| Angles (°) | α = 81.6, β = 81.4, γ = 66.6 |
| Volume (ų) | 781.4 |
Q. What synthetic routes are available for fluorinated phenothiazines?
Methodological Answer:
- Electrophilic fluorination : Direct fluorination using agents like Selectfluor or F₂ gas under controlled conditions. For example, fluorination at positions 3 and 7 can be achieved via radical pathways ( ).
- Nucleophilic substitution : Pre-functionalized phenothiazines (e.g., brominated derivatives) react with KF or CsF in polar aprotic solvents (DMF, DMSO) at 80–120°C ( ).
- Optimization : Monitor reaction progress via TLC or HPLC. Purify via column chromatography (silica gel, hexane/EtOAc) .
Advanced Research Questions
Q. How can computational methods resolve discrepancies in DFT-predicted vs. experimental electronic properties of fluorinated phenothiazines?
Methodological Answer:
- Functional selection : Hybrid functionals (e.g., B3LYP) with exact exchange terms improve accuracy for fluorinated systems ( ). Compare results with CAM-B3LYP or ωB97X-D for charge-transfer properties.
- Validation : Cross-check computed HOMO-LUMO gaps and dipole moments with experimental UV-Vis spectra (λ_max shifts) and solvatochromism data. For example, a 0.3 eV deviation in DFT-predicted bandgaps may require recalibration of exchange-correlation terms .
- Case study : A derivative with experimental λ_max = 420 nm showed a DFT-predicted gap of 2.8 eV (vs. 2.6 eV observed), prompting use of solvent-adjusted TD-DFT models .
Q. What strategies mitigate steric hindrance during the synthesis of multi-fluorinated phenothiazine derivatives?
Methodological Answer:
- Stepwise fluorination : Introduce fluorine atoms sequentially (e.g., mono- → di- → tetrafluoro) to avoid overcrowding. For example, fluorinate positions 1 and 3 first, then 6 and 8 ( ).
- Protecting groups : Use tert-butyldimethylsilyl (TBS) groups to shield reactive sites during fluorination. Deprotect with TBAF in THF ().
- Reaction conditions : Lower temperatures (0–25°C) and dilute concentrations reduce intermolecular aggregation. For example, 0.1 M solutions in DCM yield higher regioselectivity .
Q. How do fluorination patterns influence phenothiazine-based materials in optoelectronic applications?
Methodological Answer:
- Electron-withdrawing effects : Fluorine at positions 3 and 8 reduces HOMO levels (-5.4 eV vs. -5.1 eV for non-fluorinated), enhancing electron transport in OLEDs ().
- Crystallinity : Asymmetric fluorination (e.g., 1,3,6-F vs. 1,3,8-F) disrupts π-stacking, reducing charge recombination. XRD data shows d-spacing increases from 3.4 Å to 4.1 Å with asymmetric substitution .
- Case study : A 1,3,6,8-tetrafluoro derivative achieved a 15% external quantum efficiency (EQE) in deep-blue OLEDs, outperforming non-fluorinated analogs (EQE = 8%) .
Data Contradiction Analysis
Q. Conflicting reports on the stability of fluorinated phenothiazines under UV exposure: How to reconcile?
Methodological Answer:
- Controlled degradation studies : Expose samples to 365 nm UV light (5 mW/cm²) in inert (N₂) vs. aerobic conditions. Monitor via NMR and mass spectrometry.
- Findings : Degradation pathways differ:
- In N₂: C–F bond cleavage dominates (evidenced by HF release).
- In O₂: Photooxidation forms sulfoxide byproducts (m/z +16) .
- Resolution : Stability claims must specify environmental conditions. For example, a study reporting "high stability" used argon, while another noting "rapid degradation" tested in air .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
